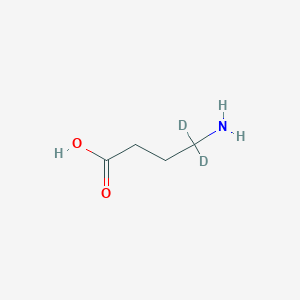
1,3,5-Trimethylbenzene-2,4,6-D3
Übersicht
Beschreibung
Synthesis Analysis
Mesitylene is prepared by transalkylation of xylene over a solid acid catalyst . Although it’s impractical, it could be prepared by trimerization of propyne, also requiring an acid catalyst, which yields a mixture of 1,3,5- and 1,2,4-trimethylbenzenes . Trimerization of acetone via aldol condensation, which is catalyzed and dehydrated by sulfuric acid, is another method of synthesizing mesitylene .Molecular Structure Analysis
The molecular formula of 1,3,5-Trimethylbenzene-2,4,6-D3 is C9H12 . The structure consists of a benzene ring with three methyl groups (–CH3) as a substituent . Through their different arrangement, they form three structural isomers with the molecular formula C9H12 .Chemical Reactions Analysis
Oxidation of mesitylene with nitric acid yields trimesic acid, C6H3(COOH)3 . Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed . Mesitylene is oxidized by trifluoroperacetic acid to produce mesitol (2,4,6-trimethylphenol) . Bromination occurs readily, giving mesityl bromide .Physical And Chemical Properties Analysis
This compound is a colorless liquid. The molecular weight is 120.2 g/mol . It has a distinctive, aromatic odor . The density is 0.8637 g/cm3 at 20 °C . The melting point is -44.8 °C and the boiling point is 164.7 °C .Wissenschaftliche Forschungsanwendungen
Combustion Properties
1,3,5-Trimethylbenzene (mesitylene) is a key component in formulating surrogate fuels that mimic the combustion behavior of real liquid transportation fuels. Its combustion properties have been characterized, revealing insights into its shock ignition delay, laminar burning velocities, and oxidative reactivity in high-pressure environments. This knowledge aids in developing a detailed kinetic model for its combustion, enhancing our understanding of fuel behavior under various conditions (Diévart et al., 2013).
Supramolecular Chemistry
1,3,5-Trimethylbenzene is utilized in supramolecular chemistry, particularly in the formation of molecular recognition structures. Studies have shown that its scaffold, even without steric-gearing effects, improves the binding affinities of hosts, which is significant in the context of creating more efficient molecular structures (Wang & Hof, 2012).
Crystallography
The compound has been studied for its crystallographic properties. For instance, research on its derivatives like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene has provided valuable insights into molecular packing, stabilization through van der Waals interactions, and other intermolecular interactions. These findings are crucial for understanding the solid-state properties of such compounds (Arockia Samy & Alexander, 2012).
Environmental Chemistry
1,3,5-Trimethylbenzene also plays a role in environmental chemistry, particularly in understanding the biodegradation of hydrocarbons. Its isomers have been used as tracers in anaerobic, contaminated aquifers to assess the biodegradation of aromatic hydrocarbons like BTEX (benzene, toluene, ethylbenzene, xylenes) in field sites. Such studies are critical for evaluating environmental remediation processes (Fichtner, Fischer, & Dornack, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,5-trideuterio-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZEENZYGFFBQ-WVALGTIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])C)[2H])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
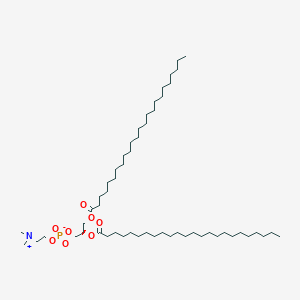


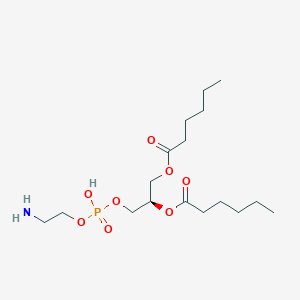

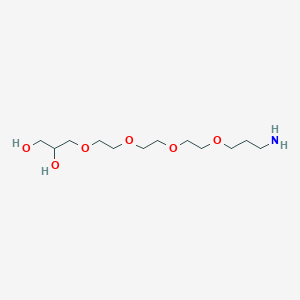


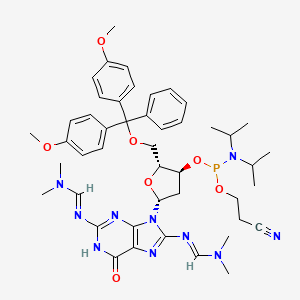
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

